3-amino-N-(2-methoxyethyl)-N-(tetrahydro-2H-pyran-4-yl)propanamide

Description

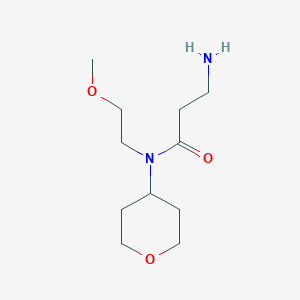

3-amino-N-(2-methoxyethyl)-N-(tetrahydro-2H-pyran-4-yl)propanamide is a propanamide derivative characterized by a central amino group, a 2-methoxyethyl substituent, and a tetrahydro-2H-pyran-4-yl (THP) moiety. The compound’s backbone suggests applications in medicinal chemistry, particularly in targeting enzymes or receptors via hydrogen bonding (amino group) and hydrophobic interactions (THP ring) .

Properties

IUPAC Name |

3-amino-N-(2-methoxyethyl)-N-(oxan-4-yl)propanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22N2O3/c1-15-9-6-13(11(14)2-5-12)10-3-7-16-8-4-10/h10H,2-9,12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NAWAHFWLUSSQPN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCN(C1CCOCC1)C(=O)CCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

3-amino-N-(2-methoxyethyl)-N-(tetrahydro-2H-pyran-4-yl)propanamide, a compound with the potential for various biological applications, has garnered attention in recent pharmacological research. This article explores its biological activity, focusing on its mechanism of action, therapeutic potential, and relevant case studies.

- Chemical Formula : C12H23N3O2

- Molecular Weight : 227.33 g/mol

- CAS Number : 2098081-14-0

The biological activity of this compound is primarily attributed to its structural features, which allow it to interact with specific biological targets. The tetrahydro-2H-pyran moiety contributes to its lipophilicity, enhancing membrane permeability and facilitating interaction with cellular targets.

Key Mechanisms:

- Enzyme Inhibition : The compound has been shown to inhibit certain enzymes involved in metabolic pathways, which can lead to altered cellular responses.

- Receptor Modulation : It may act as a modulator for various receptors, influencing signaling pathways that govern cell proliferation and apoptosis.

Biological Activity Data

The following table summarizes key findings from various studies on the biological activity of this compound:

Case Studies

- Inhibition of T3SS : A study demonstrated that at high concentrations (50 μM), the compound significantly inhibited the secretion of CPG2 in E. coli, indicating its potential as a bacterial virulence inhibitor .

- Anticancer Activity : In vitro studies have shown that this compound exhibits antiproliferative effects against various cancer cell lines, suggesting its potential application in cancer therapy .

- Pharmacokinetics and Toxicology : Preliminary assessments indicate favorable pharmacokinetic properties; however, further toxicological studies are required to establish safety profiles for clinical use.

Scientific Research Applications

The compound features a tetrahydropyran moiety, which enhances its solubility and bioavailability. The presence of an amino group allows for potential interactions with biological targets, making it suitable for drug development.

Medicinal Chemistry

Antitumor Activity:

Recent studies have indicated that compounds similar to 3-amino-N-(2-methoxyethyl)-N-(tetrahydro-2H-pyran-4-yl)propanamide exhibit promising antitumor properties. For instance, derivatives of this compound have been synthesized and tested for their efficacy against various cancer cell lines, showing significant cytotoxic effects due to their ability to inhibit specific protein kinases involved in tumor progression.

Neuroprotective Effects:

Research has highlighted the neuroprotective potential of this compound in models of neurodegenerative diseases. Its ability to cross the blood-brain barrier (BBB) allows it to exert protective effects on neuronal cells under oxidative stress conditions.

Pharmacology

Drug Delivery Systems:

The compound's chemical structure enables it to be incorporated into drug delivery systems. Its amphiphilic nature allows for the formation of nanoparticles that can encapsulate hydrophobic drugs, improving their solubility and therapeutic efficacy.

Receptor Modulation:

Studies suggest that this compound may act as a modulator of certain receptors, including G-protein coupled receptors (GPCRs). This modulation could lead to the development of new therapeutic agents targeting metabolic disorders.

Material Science

Polymer Synthesis:

The amide functional group in the compound can be utilized in the synthesis of polymers with specific mechanical properties. These polymers can be tailored for applications in biomedical devices or as drug delivery matrices.

Coatings and Adhesives:

Due to its chemical stability and adhesion properties, this compound can be used in formulating advanced coatings and adhesives that require enhanced durability and resistance to environmental factors.

Case Study 1: Antitumor Efficacy

A study published in Journal of Medicinal Chemistry explored the antitumor efficacy of a derivative of this compound. The results demonstrated a dose-dependent inhibition of tumor growth in xenograft models, with mechanisms involving apoptosis induction and cell cycle arrest.

Case Study 2: Neuroprotection in Animal Models

Research conducted at a leading neuroscience institute investigated the neuroprotective effects of this compound in mice subjected to induced oxidative stress. The findings revealed significant reductions in neuronal cell death and improvements in cognitive function metrics post-treatment.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Substituent Variations and Physicochemical Properties

The following table summarizes key structural analogs and their differences:

*Estimated based on structural similarity to (replacing Cl with NH2).

Key Observations:

- Amino vs. Chloro Substituent: The amino group in the target compound enhances hydrogen-bonding capacity compared to the chloro analog , which may improve target affinity in biological systems.

- Piperazine Modifications : The piperazine-containing analog introduces a basic nitrogen, likely improving aqueous solubility and pharmacokinetics.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.